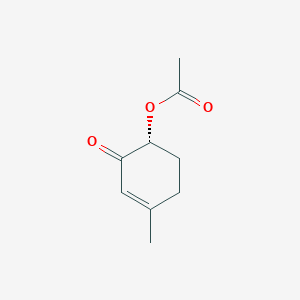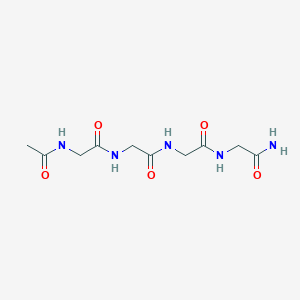
4-Azido-2,2',3,3',4',5,5',6,6'-nonafluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is a highly fluorinated organic compound with an azido functional group. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl typically involves the introduction of the azido group into a highly fluorinated biphenyl precursor. One common method is the nucleophilic substitution reaction where a fluorinated biphenyl compound reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive azido group. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition: Typically involves copper(I) catalysts (CuAAC) and alkynes under mild conditions.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF at elevated temperatures.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The azido group in 4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is highly reactive and can form covalent bonds with various substrates. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings, a process facilitated by copper(I) catalysts. This reactivity is harnessed in bioconjugation and material science applications to create stable, functionalized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is unique due to its high degree of fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications requiring robust materials and precise chemical modifications .
Propriétés
Numéro CAS |
189264-17-3 |
|---|---|
Formule moléculaire |
C12F9N3 |
Poids moléculaire |
357.13 g/mol |
Nom IUPAC |
1-azido-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene |
InChI |
InChI=1S/C12F9N3/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(23-24-22)11(21)6(2)16 |
Clé InChI |
DOACUMAHVYDFHG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)


![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)





